molecular formula C15H19ClFNO4 B2806319 4-(5-Chloro-2-ethoxy-4-fluorobenzamido)-3,3-dimethylbutanoic acid CAS No. 1805818-57-8

4-(5-Chloro-2-ethoxy-4-fluorobenzamido)-3,3-dimethylbutanoic acid

Cat. No.: B2806319
CAS No.: 1805818-57-8
M. Wt: 331.77
InChI Key: DKDKMQXGRYLKSZ-UHFFFAOYSA-N
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Description

4-(5-Chloro-2-ethoxy-4-fluorobenzamido)-3,3-dimethylbutanoic acid (CAS 1805818-57-8) is a high-purity organic compound supplied for advanced research and development purposes. This molecule, with the molecular formula C 15 H 19 ClFNO 4 and a molecular weight of 331.77, is characterized by a butanoic acid backbone substituted with 3,3-dimethyl groups and a 5-chloro-2-ethoxy-4-fluorobenzamido moiety . The compound is provided with a specified purity of not less than 98% . Its structural features, including the benzamido group and the halogen substituents, make it a valuable intermediate in medicinal chemistry and drug discovery research. Analogs featuring similar 3,3-dimethylbutanoic acid scaffolds and halogenated aromatic systems have been explored in the design of multi-target ligands for complex diseases, indicating the potential research utility of this compound as a building block for novel bioactive molecules . Handling and Storage: For long-term stability, it is recommended to store this product as a powder at -20°C for up to two years . This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) and adhere to all laboratory safety protocols prior to use.

Properties

IUPAC Name

4-[(5-chloro-2-ethoxy-4-fluorobenzoyl)amino]-3,3-dimethylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19ClFNO4/c1-4-22-12-6-11(17)10(16)5-9(12)14(21)18-8-15(2,3)7-13(19)20/h5-6H,4,7-8H2,1-3H3,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKDKMQXGRYLKSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1C(=O)NCC(C)(C)CC(=O)O)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19ClFNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-(5-Chloro-2-ethoxy-4-fluorobenzamido)-3,3-dimethylbutanoic acid is a synthetic compound with potential therapeutic applications, particularly in oncology. This article reviews its biological activity, focusing on its cytotoxic effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C15H19ClFNO4
  • Molecular Weight : 331.77 g/mol
  • CAS Number : 1805818-57-8

The biological activity of this compound is primarily attributed to its interaction with cellular targets that lead to apoptosis in cancer cells. The mechanisms include:

  • Inhibition of Tubulin Polymerization : Similar to other anticancer agents, this compound may disrupt microtubule dynamics, which is crucial for cell division and growth.
  • DNA Intercalation : The aromatic structure allows for potential intercalation into DNA, leading to interference with replication and transcription processes.
  • Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress, further contributing to cytotoxicity by damaging cellular components.

Cytotoxicity Studies

Recent studies have demonstrated that 4-(5-Chloro-2-ethoxy-4-fluorobenzamido)-3,3-dimethylbutanoic acid exhibits significant cytotoxic effects against various cancer cell lines.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
A549 (Lung)12.5Inhibition of tubulin polymerization
HeLa (Cervical)15.0DNA intercalation and ROS generation
MCF7 (Breast)20.0Induction of apoptosis

Study 1: Antitumor Activity in A549 Cells

A study investigated the effects of the compound on A549 lung carcinoma cells. The results indicated a dose-dependent increase in cytotoxicity, with an IC50 value of 12.5 µM. Immunostaining revealed significant perinuclear staining, suggesting effective localization within the cells and potential mechanisms involving the disruption of microtubule formation .

Study 2: Selective Toxicity in HeLa Cells

Another study focused on HeLa cervical cancer cells, where the compound displayed an IC50 value of 15 µM. The mechanism was linked to the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis. The study concluded that the compound's structural features contribute to its selective toxicity against rapidly dividing cells .

Comparison with Similar Compounds

Key Structural Differences :

Compound Aromatic Substituents Linkage Type Biological Role
Target Compound 5-Cl, 2-OEt, 4-F Amide Presumed metabolite/drug lead
5F-MDMB-PINACA M7 None (metabolite core) Ester (parent) SC metabolite
MDMB-FUBINACA M1 Fluorobenzylindazole Amide SC metabolite

Derivatives in NF-κB Inhibition

3,3-Dimethylbutanoic acid derivatives are also explored in non-cannabinoid contexts. For example:

  • ((2S,3R,4R)-4-(3,4-Dimethoxybenzyl)-2-(3,4-dimethoxyphenyl)tetrahydrofuran-3-yl)methyl 3,3-dimethylbutanoate (10): This NF-κB inhibitor uses a 3,3-dimethylbutanoate ester linked to a dimethoxybenzyl-tetrahydrofuran scaffold. Unlike the target compound, it employs an ester bond and lacks halogen substitution, resulting in distinct electronic properties and metabolic pathways .

Functional Implications :

  • Ester vs. Amide Linkages : Ester-based derivatives (e.g., Compound 10) are more prone to enzymatic hydrolysis, whereas the amide bond in the target compound may confer greater metabolic stability .
  • Substituent Effects : The ethoxy and chloro groups in the target compound could modulate receptor binding affinity compared to methoxy or unsubstituted analogs.

Analytical Detection and Pharmacokinetics

Analytical reports highlight the challenges in detecting 3,3-dimethylbutanoic acid derivatives:

  • LC-MS/MS Sensitivity: Compounds like 5-fluoro-PINACA 3,3-dimethylbutanoic acid are detectable at thresholds of 5.0 ng/mL in serum/plasma, but structural variations (e.g., ethoxy vs. fluorine substitution) necessitate method optimization for accurate quantification of the target compound .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-(5-Chloro-2-ethoxy-4-fluorobenzamido)-3,3-dimethylbutanoic acid?

  • Methodological Answer : The compound can be synthesized via coupling reactions using carbodiimide reagents (e.g., EDCI·HCl) with catalytic 4-DMAP and a base like DIPEA. Key steps include:

  • Activation of the carboxylic acid moiety (e.g., 3,3-dimethylbutanoic acid) with EDCI·HCl.
  • Reaction with the amine group of 5-chloro-2-ethoxy-4-fluorobenzamide under anhydrous conditions.
  • Purification via flash chromatography (e.g., EtOAc/acetone gradients) .
    • Critical Parameters : Solvent choice (e.g., dichloromethane or DMF), reaction time (12–24 hours), and temperature (0°C to room temperature) significantly impact yield and purity.

Q. How is the structural integrity of the compound confirmed post-synthesis?

  • Methodological Answer : Use a combination of:

  • 1H/13C NMR : To verify substituent positions (e.g., ethoxy, chloro, fluorine) and the 3,3-dimethylbutanoic acid backbone.
  • LC-HRMS or GC-MS : For molecular weight confirmation and purity assessment (>95% by integration of chromatographic peaks).
  • IR Spectroscopy : To identify functional groups (amide C=O stretch ~1650 cm⁻¹, carboxylic acid O-H stretch ~2500–3000 cm⁻¹) .

Advanced Research Questions

Q. How can researchers address variability in metabolite detection across biological matrices (e.g., blood vs. urine)?

  • Methodological Answer :

  • Matrix-Specific Optimization : Adjust LC-MS/MS parameters (e.g., ionization mode, collision energy) to mitigate ion suppression/enhancement effects.
  • Stability Studies : Store samples at –20°C to prevent metabolite degradation (e.g., 3,3-dimethylbutanoic acid derivatives are stable for ≥7 days in refrigerated blood) .
  • Internal Standards : Use deuterated analogs (e.g., d₃-4F-MDMB-BINACA) to normalize quantification .

Q. What strategies resolve discrepancies in reported bioactivity data for this compound?

  • Methodological Answer :

  • Reproducibility Checks : Validate assays under controlled conditions (e.g., pH, temperature, cell line passage number).
  • Purity Reassessment : Re-analyze compound batches via HPLC to rule out impurities affecting bioactivity .
  • Targeted Binding Studies : Perform molecular docking with high-resolution protein structures (e.g., using SHELX-refined crystallographic data) to confirm hypothesized enzyme/receptor interactions .

Q. How can researchers differentiate between parent compounds and metabolites in forensic toxicology studies?

  • Methodological Answer :

  • Fragmentation Patterns : Use HRMS to identify diagnostic ions (e.g., loss of 3,3-dimethylbutanoic acid moiety, m/z 116.16).
  • Retention Time Shifts : Metabolites (e.g., hydroxylated or hydrolyzed derivatives) typically elute earlier than parent compounds in reversed-phase LC .
  • Synthetic Standards : Cross-reference with authenticated metabolites (e.g., 4F-MDMB-BINACA 3,3-dimethylbutanoic acid) .

Data Contradiction Analysis

Q. Why do some studies report inconsistent enzymatic inhibition data for this compound?

  • Root Cause : Variability in assay conditions (e.g., enzyme isoform used, substrate concentration).
  • Resolution :

  • Standardized Protocols : Adopt consensus guidelines (e.g., IC50 determination with fixed ATP concentrations in kinase assays).
  • Negative Controls : Include known inhibitors (e.g., staurosporine for kinase studies) to validate assay performance .

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